molecular formula C21H19N3O4 B608102 Inflachromene

Inflachromene

Cat. No.: B608102
M. Wt: 377.4 g/mol
InChI Key: VVOXDJYPDCSQMI-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Inflachromene directly binds to HMGB1 and HMGB2, reducing their cytoplasmic accumulation in microglial cells . This interaction inhibits the secretion of HMGB1, a protein that plays a crucial role in neuroinflammation . This compound also interacts with Beclin 1, a key regulator of autophagy, and enhances its ubiquitylation for degradation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits autophagy in BV-2 microglial cells by blocking the nucleocytoplasmic translocation of HMGB1 . This compound also suppresses the increased levels of inflammation-related genes, such as Il6, Il1b, Nos2, and Tnf, after LPS stimulation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to HMGB1 and HMGB2, thereby inhibiting their secretion . This interaction leads to an increase in Beclin 1 ubiquitylation, which results in its degradation and the inhibition of autophagy .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In a study on epilepsy models, this compound was administered at doses of 3 and 10 mg/kg, and it was found to significantly reduce the severity of epileptic seizures .

Dosage Effects in Animal Models

In animal models of epilepsy, this compound has been shown to have dose-dependent effects. At a dose of 10 mg/kg, this compound exhibited the most apparent anti-seizure effect in a kainic acid-induced epileptic status model .

Metabolic Pathways

This compound’s interaction with HMGB1 and HMGB2 suggests that it may be involved in the regulation of autophagy

Transport and Distribution

Given its ability to bind to HMGB1 and HMGB2 and inhibit their secretion, it is likely that this compound can penetrate cell membranes .

Subcellular Localization

It has been shown to inhibit the nucleocytoplasmic translocation of HMGB1, suggesting that it may interact with these proteins within the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Inflachromene can be synthesized through a multi-step process involving the formation of a benzopyran core followed by the introduction of various functional groups. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Inflachromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds with various functional groups .

Scientific Research Applications

Inflachromene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-9,9-dimethyl-15-phenyl-8-oxa-13,15,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraene-14,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-21(2)16-10-11-22-19(26)23(13-6-4-3-5-7-13)20(27)24(22)18(16)15-9-8-14(25)12-17(15)28-21/h3-10,12,18,25H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXDJYPDCSQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of inflachromene?

A1: this compound primarily acts by inhibiting the release and function of high mobility group box 1 (HMGB1) and high mobility group box 2 (HMGB2) proteins. [, , , ] It achieves this by preventing the translocation of HMGB1 from the nucleus to the cytoplasm, hindering its role as a pro-inflammatory mediator. [, ] Additionally, this compound enhances the interaction between Beclin 1, an autophagy regulator, and the E3 ubiquitin ligase RNF216, promoting Beclin 1 ubiquitylation and degradation, ultimately leading to autophagy suppression. []

Q2: How does this compound impact the Keap1-Nrf2 pathway?

A2: Research suggests that this compound can directly interact with Keap1, a negative regulator of the antioxidant transcription factor Nrf2. [] This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 activation and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione. []

Q3: Could you elaborate on the role of this compound in influencing cellular senescence?

A3: this compound demonstrates the ability to induce a senescence-like phenotype in human primary cells, such as IMR90 fibroblasts, in a rapid and synchronous manner. [] This effect is observed through the nuclear eviction of both HMGB1 and HMGB2, key hallmarks of senescence. [] Interestingly, while this compound induces features of senescence, it simultaneously suppresses the pro-inflammatory secretome typically associated with this cellular state, potentially mitigating its paracrine effects. []

Q4: What is the therapeutic potential of this compound in liver diseases?

A4: Studies show that this compound holds promise in treating liver fibrosis and cirrhosis. [] Its ability to inhibit HMGB2, a protein found to be upregulated in these conditions, contributes to its therapeutic effect. [] this compound effectively slows the progression of liver fibrosis, even in the presence of constant HMGB1 levels, by impairing the activation and transdifferentiation of hepatic stellate cells (HSCs), key players in fibrosis development. []

Q5: How does this compound influence microglia-mediated neuroinflammation?

A5: this compound exhibits inhibitory effects on microglia, the resident immune cells of the central nervous system. [] By binding to HMGB1 and HMGB2, this compound reduces microglia activation and the subsequent release of pro-inflammatory mediators, potentially mitigating neuroinflammation. []

Q6: Has this compound shown efficacy in any animal models of disease?

A6: Yes, this compound has demonstrated therapeutic benefits in several animal models. It successfully ameliorated sepsis pathogenesis in a cecal ligation and puncture (CLP)-induced mouse model. [] Additionally, it attenuated seizure severity in mouse models of epilepsy, likely through its inhibitory action on HMGB1 translocation. [] Furthermore, this compound exhibited neuroprotective effects in a model of Parkinson’s disease, improving motor function and reducing the loss of dopaminergic neurons. []

Q7: What analytical techniques are typically used to study this compound?

A7: Various analytical methods are employed to characterize and quantify this compound. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique used for pharmacokinetic studies, providing high sensitivity and selectivity for analyzing this compound levels in biological samples. []

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